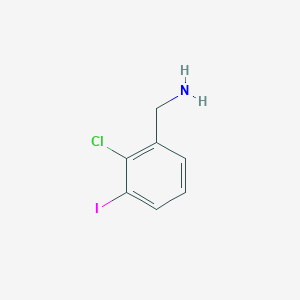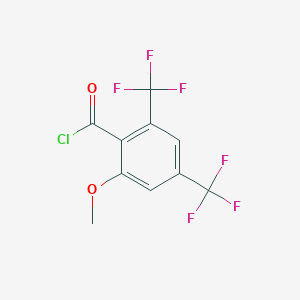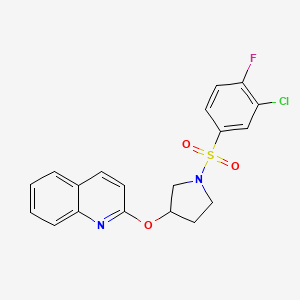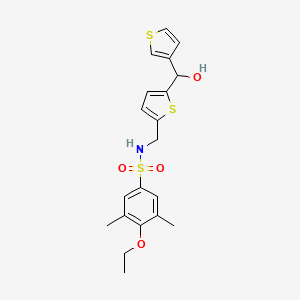![molecular formula C25H24N4O3 B2724767 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide CAS No. 689268-22-2](/img/structure/B2724767.png)
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide, also known as DPBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPBA belongs to the class of benzamide derivatives, which have been studied for their various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide involves its interaction with various molecular targets in the cell. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and angiogenesis. This compound has also been shown to inhibit the entry of HIV into host cells by blocking the interaction between the virus and the host cell receptors. Additionally, this compound has been shown to inhibit the activity of certain inflammatory mediators, such as cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the cell. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. This compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF) and its receptor. In HIV-infected cells, this compound inhibits viral entry by blocking the interaction between the virus and the host cell receptors. Inflammatory mediators such as cytokines and chemokines are inhibited by this compound, leading to a reduction in inflammation.
実験室実験の利点と制限
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and good yields. This compound is also stable under various experimental conditions, making it suitable for use in various assays. However, this compound has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. Additionally, the potential toxicity of this compound needs to be carefully evaluated before using it in in vivo experiments.
将来の方向性
There are several future directions for the study of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide. In the field of cancer research, this compound could be further studied for its potential use in combination therapy with other anti-cancer drugs. In the field of infectious diseases, this compound could be studied for its potential use in combination therapy with other anti-viral drugs. Additionally, the potential use of this compound in the treatment of inflammatory diseases could be further explored. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity this compound with good yields. This compound has been shown to have various biochemical and physiological effects in the cell, and its mechanism of action involves its interaction with various molecular targets. While this compound has some limitations, there are several future directions for its study, which could lead to its wider use in scientific research.
合成法
The synthesis of 3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide involves the reaction of 4-(5-phenyltriazol-1-yl)aniline with 3,4-diethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The synthesis method has been optimized to yield high purity this compound with good yields.
科学的研究の応用
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In the field of infectious diseases, this compound has been studied for its anti-viral properties against HIV and hepatitis C virus. This compound has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
3,4-diethoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-3-31-23-15-10-19(16-24(23)32-4-2)25(30)27-20-11-13-21(14-12-20)29-22(17-26-28-29)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMWYQJYMTXTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C(=CN=N3)C4=CC=CC=C4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2724689.png)
![N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2724691.png)

![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)




![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2724702.png)

![2-Methyl-1-[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2724705.png)